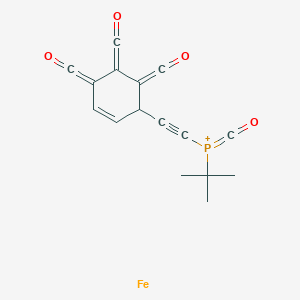
CID 71333446
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number CID 71333446 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71333446 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions to form intermediate compounds.
Intermediate Formation: These intermediates are then further reacted under controlled conditions, such as specific pH levels and solvents, to form the desired compound.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to optimize yield and purity.
Automated Purification: Advanced purification systems are employed to separate and purify the final product on a large scale.
Chemical Reactions Analysis
Types of Reactions
CID 71333446 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives depending on the substituent introduced.
Scientific Research Applications
CID 71333446 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of CID 71333446 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic modifiers.
Comparison with Similar Compounds
Similar Compounds
CID 12345678: Shares structural similarities but differs in functional groups.
CID 87654321: Has similar biological activity but different chemical properties.
CID 11223344: Used in similar applications but has a different mechanism of action.
Uniqueness
CID 71333446 is unique due to its specific combination of functional groups and chemical properties, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
105205-96-7 |
|---|---|
Molecular Formula |
C16H12FeO4P+ |
Molecular Weight |
355.08 g/mol |
InChI |
InChI=1S/C16H12O4P.Fe/c1-16(2,3)21(11-20)7-6-12-4-5-13(8-17)15(10-19)14(12)9-18;/h4-5,12H,1-3H3;/q+1; |
InChI Key |
PJKPLSBPSRWFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[P+](=C=O)C#CC1C=CC(=C=O)C(=C=O)C1=C=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















